2-Fluoro-5-hydroxybenzoyl chloride
Description
2-Fluoro-5-hydroxybenzoyl chloride is a benzoyl chloride derivative featuring a fluorine atom at the ortho position (C2) and a hydroxyl group at the para position (C5) on the aromatic ring.
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDXGAQWQPUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 2-Fluoro-5-hydroxybenzoyl chloride typically involves the chlorination of 2-Fluoro-5-hydroxybenzoic acid.
Industrial Production: Industrial production methods are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Fluoro-5-hydroxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 2-Fluoro-5-hydroxybenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Fluoro-5-hydroxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is utilized in the development of new drugs due to its ability to introduce the 2-Fluoro-5-hydroxybenzoyl moiety into biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical transformations and synthesis processes.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Fluoro-5-hydroxybenzoyl Chloride and Analogs
Reactivity and Functional Group Influence
- Hydroxyl Group vs. Methyl/Halogens : The hydroxyl group in this compound increases acidity (pKa ~8–10) compared to methyl or halogen substituents, enabling deprotonation under basic conditions. This enhances its reactivity in forming esters or amides .
- Electron-Withdrawing Effects : Fluorine at C2 withdraws electrons via inductive effects, activating the carbonyl carbon for nucleophilic attack. However, the hydroxyl group’s resonance donation may moderate this effect compared to stronger electron-withdrawing groups like CF₃ .
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